Product packaging for Atrazine-13C4(Cat. No.:)

Atrazine-13C4

Cat. No.: B1154188
M. Wt: 219.65
Attention: For research use only. Not for human or veterinary use.
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Description

Atrazine-13C4 is a stable isotope-labeled analog of atrazine, where four carbon atoms are replaced with the 13C isotope. This compound is primarily used as an internal standard in the high-performance liquid chromatography (HPLC) analysis of atrazine and its metabolites, enabling highly accurate and reliable quantification in complex samples . In environmental and toxicological research, this compound serves as a critical tool for studying the environmental fate and biological effects of the widely used herbicide atrazine. Research has shown that atrazine acts as an endocrine disruptor. One key mechanism is the inhibition of cAMP-specific phosphodiesterases (PDE4), leading to an accumulation of cAMP in cells. This disruption is sufficient to stimulate prolactin release from pituitary cells and increase androgen production in testicular Leydig cells . Furthermore, studies indicate that atrazine can also trigger rapid, non-genomic signaling through membrane-associated pathways, such as the G protein-coupled estrogen receptor (GPER), leading to increased cell proliferation in certain cancer cell lines and fibroblasts . The use of this compound as an internal standard helps researchers precisely track and measure this compound to better understand its complex mechanisms and environmental impact. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₄¹³C₄H₁₄ClN₅

Molecular Weight

219.65

Synonyms

6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine-13C4; _x000B_2-Chloro-4-(ethylamino)-6-(2-propylamino)-s-triazine-13C4;  AAtrex-13C4;  Gesamprim-13C4;  Gesaprim-13C4;  Gesaprim-13C4

Origin of Product

United States

Synthesis and Isotopic Purity Characterization of Atrazine 13c4

Methodologies for Position-Specific ¹³C Labeling

The synthesis of labeled atrazine (B1667683), particularly with ¹³C atoms in the stable s-triazine ring, is a multi-step process that hinges on the use of an isotopically enriched precursor. The most common strategies produce Atrazine-¹³C₃, where all three carbon atoms of the triazine ring are ¹³C. To create Atrazine-¹³C₄, an additional ¹³C atom must be incorporated into one of the alkyl side chains (ethyl or isopropyl).

A well-documented method for producing the labeled triazine ring starts with ¹³C-labeled urea (B33335). nih.govresearchgate.net This process involves the trimerization of [¹³C]urea to form [¹³C₃]cyanuric acid, which is then chlorinated to produce [¹³C₃]cyanuric chloride. nih.gov This labeled cyanuric chloride is the key intermediate for building the atrazine molecule.

The subsequent steps follow the general industrial synthesis of atrazine: a sequential substitution reaction on the [¹³C₃]cyanuric chloride. iarc.fr

First Substitution: The [¹³C₃]cyanuric chloride is reacted with isopropylamine. This reaction must be carefully controlled, often at low temperatures in a suitable solvent like toluene, to selectively replace one chlorine atom. google.comgoogle.com

Second Substitution: The resulting intermediate, 2,4-dichloro-6-isopropylamino-s-[¹³C₃]triazine, is then reacted with ethylamine (B1201723) in the presence of a base (like caustic soda) to replace a second chlorine atom, yielding the final product, Atrazine-¹³C₃. iarc.frgoogle.com

Table 1: Synthesis Pathway for Triazine-Ring Labeled Atrazine ([¹³C₃])

StepPrecursorsKey Intermediate / ProductDescription
1 [¹³C]Urea[¹³C₃]Cyanuric AcidTrimerization of labeled urea to form the core triazine ring structure. nih.govresearchgate.net
2 [¹³C₃]Cyanuric Acid, Chlorinating Agent[¹³C₃]Cyanuric ChlorideChlorination to produce the reactive intermediate for substitution. nih.gov
3 [¹³C₃]Cyanuric Chloride, Isopropylamine2,4-dichloro-6-isopropylamino-s-[¹³C₃]triazineFirst nucleophilic substitution, replacing one chlorine atom. iarc.fr
4 2,4-dichloro-6-isopropylamino-s-[¹³C₃]triazine, EthylamineAtrazine-¹³C₃Second nucleophilic substitution to form the final labeled compound. iarc.fr

Analytical Verification of Isotopic Enrichment and Purity

In a ¹³C NMR spectrum of unlabeled atrazine, the carbon signals appear at characteristic chemical shifts. When analyzing Atrazine-¹³C₄, the signals corresponding to the four enriched carbon positions will be dramatically enhanced in intensity compared to the signals from the natural abundance ¹³C in the unlabeled positions. This high-intensity pattern provides unambiguous confirmation of the labeling positions. For instance, in triazine-ring-labeled atrazine, the three signals corresponding to the ring carbons would be exceptionally strong, confirming the success of the position-specific synthesis.

Table 2: Representative ¹³C NMR Data for Isotopic Position Confirmation This table presents expected results for a hypothetical Atrazine-¹³C₄ sample labeled on the triazine ring and the first carbon of the ethyl group.

Carbon PositionTypical Chemical Shift (ppm) for Unlabeled AtrazineExpected Observation for Atrazine-¹³C₄Interpretation
Triazine Ring Carbons (3)~160-175 ppmThree high-intensity signals within this range.Confirms successful labeling of the C₃, C₅, and C₆ positions on the triazine ring.
Ethyl Group (-CH₂-)~41 ppmOne high-intensity signal at this position.Confirms successful labeling of the specified ethyl carbon.
Ethyl Group (-CH₃)~15 ppmSignal at natural abundance intensity.Confirms this position is not labeled.
Isopropyl Group (-CH-)~45 ppmSignal at natural abundance intensity.Confirms this position is not labeled.
Isopropyl Group (-CH₃)₂~22 ppmSignal at natural abundance intensity.Confirms this position is not labeled.

High-Resolution Mass Spectrometry (HRMS), often coupled with Gas Chromatography (HRGC) or Liquid Chromatography (LC), is essential for verifying the isotopic enrichment and purity of Atrazine-¹³C₄. epa.gov HRMS can measure the mass of a molecule with extremely high accuracy, allowing for the differentiation between unlabeled atrazine and its various isotopologues (molecules differing only in their isotopic composition). lcms.cz

The primary principle is the mass difference between ¹²C (12.000000 Da) and ¹³C (13.003355 Da). Each incorporated ¹³C atom increases the monoisotopic mass of the molecule by approximately 1.003355 Da. By analyzing the mass spectrum, scientists can:

Confirm Isotopic Incorporation: The detection of an ion with the precise theoretical mass of Atrazine-¹³C₄ confirms the presence of the labeled compound.

Determine Isotopic Purity: By comparing the signal intensity of the target ion (e.g., [M+4]⁺ for Atrazine-¹³C₄) to the intensities of ions corresponding to incompletely labeled molecules (e.g., [M+3]⁺, [M+2]⁺) and the unlabeled molecule ([M]⁺), the isotopic purity or atom percent enrichment can be calculated. Commercial standards for labeled atrazine typically report isotopic purities of 98% or higher. sigmaaldrich.com

Assess Chemical Purity: The chromatography step (GC or LC) separates the labeled atrazine from any synthesis byproducts or impurities before they enter the mass spectrometer, allowing for the assessment of its chemical purity. nih.govisotope.com

Table 3: Theoretical Mass Data for HRMS Analysis of Labeled Atrazine

CompoundMolecular FormulaNumber of ¹³C LabelsTheoretical Monoisotopic Mass (Da)Mass Shift from Unlabeled
Atrazine (unlabeled)C₈H₁₄ClN₅0215.093770
Atrazine-¹³C₃¹³C₃C₅H₁₄ClN₅3218.10387+3.0101
Atrazine-¹³C₄ ¹³C₄C₄H₁₄ClN₅ 4 219.10722 +4.01345

Application of Atrazine 13c4 in Environmental Fate and Transport Studies

Tracer Studies for Soil and Sediment Transport Dynamics

Atrazine-13C4 is instrumental in quantifying how atrazine (B1667683) moves through and across landscapes, bound to soil and sediment particles. These studies are crucial for assessing exposure risks and developing effective management practices.

Soil column studies are a standard laboratory method for evaluating the potential of a chemical to leach through the soil profile and contaminate groundwater. In these experiments, undisturbed or packed soil columns are treated with a chemical and subjected to simulated rainfall. nih.govisws.org.in The use of this compound as the tracer provides unequivocal data on the mobility of the newly applied herbicide.

Research using this methodology has demonstrated that atrazine's mobility is highly dependent on soil characteristics. scielo.org.mx For example, in one study using packed soil columns, the amount of atrazine recovered in the leachate was significantly different between soil types, highlighting the influence of factors like organic matter and clay content. conicet.gov.ar In an agricultural soil with a history of atrazine use, experiments showed that 70.2% of the applied atrazine was recovered in the leachate, while only 7.6% remained in the soil column, indicating high mobility. conicet.gov.ar Another study using soil columns found that atrazine could leach to a depth of 40 cm in red sandy soils. isws.org.in By employing this compound, researchers can precisely quantify these leaching rates and differentiate the experimental application from historical residues.

Table 1: Representative Findings from Atrazine Soil Column Leaching Studies

Soil TypeExperimental ConditionKey FindingReference
Agricultural Soil (unspecified)Disturbed soil columns70.2% of applied atrazine recovered in leachate. conicet.gov.ar
Red Sandy SoilPVC columns, 1.0 kg/ha applicationAtrazine traces detected down to a 50 cm depth. isws.org.in
Clayey SoilPVC columnsNo chlorotic symptoms observed in seedlings below 35 cm, indicating less leaching than in sandy soil. isws.org.in
Silty Loam (Orchard vs. Tilled)Undisturbed soil columnsCumulative recovery was 1.267% from orchard soil and approximately one-third more from conventionally tilled soil. nih.gov

Surface runoff and soil erosion are primary pathways for the transport of atrazine from agricultural fields into adjacent water bodies. To quantify these losses, researchers conduct field studies, often using rainfall simulators on designated plots under different management practices. usda.govcambridge.org Applying this compound as a tracer in these studies allows for a precise mass balance, tracking the movement of the herbicide from the field into runoff water and onto eroded sediment.

Table 2: Atrazine Loss in Runoff Under Different Tillage Systems

Management PracticeAtrazine Loss PathwayFindingReference
No-Tillage vs. Chisel-TillageTotal Load in Runoff WaterNo-tillage reduced atrazine load by 42%. usda.gov
No-Tillage vs. Chisel-TillageTotal Load in SedimentNo-tillage reduced atrazine load by 77%. usda.gov
Preplant Incorporation vs. Surface ApplicationTotal Load in Runoff WaterIncorporation reduced atrazine loss by 67%. cambridge.org

The mobility of atrazine in soil creates a risk of it reaching groundwater. epa.govembrapa.br Understanding its transport through the subsurface (the region below the topsoil and above the water table) is key to predicting and preventing contamination. Using isotopically labeled tracers like this compound provides a direct way to measure transport and degradation rates within an aquifer itself.

A key study demonstrated this by injecting ring-labeled 13C analogues of atrazine and its primary metabolites, deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), directly into a shallow sand and gravel aquifer to measure their persistence under low-oxygen conditions. usda.gov This in situ experiment allowed for the assessment of degradation and transport in a real-world groundwater environment. The researchers monitored the concentrations of the labeled compounds over 45 days. usda.gov The results showed no significant decrease in the concentrations of Atrazine-13C, DEA-13C, or DIA-13C over the course of the experiment, indicating that these compounds are relatively stable and persistent once they reach groundwater under such conditions. usda.gov This type of study, made possible by stable isotope tracers, is invaluable for assessing the long-term fate of contaminants and the potential for natural attenuation.

Runoff and Erosion Studies of this compound from Agricultural Fields

Hydrological Flow Path Elucidation Using this compound as a Tracer

Beyond tracking the contaminant itself, this compound can be used as a tracer to understand water movement, helping to delineate the pathways that connect surface activities to water resources.

In agricultural watersheds, atrazine is one of the most frequently detected pesticides in streams and rivers. damanhour.edu.egepa.gov this compound can be used in tracer-release experiments to study the hydrology of these water bodies. In such a study, a known quantity of this compound would be carefully introduced into a stream. Water samples would then be collected at various points downstream over time.

By analyzing the concentration of the tracer in these samples, hydrologists can determine key transport characteristics, such as:

Travel Time: How long it takes for the contaminant to move from one point to another.

Dispersion: How the contaminant spreads out longitudinally as it moves downstream.

Dilution: How inflow from tributaries and groundwater dilutes the contaminant concentration.

Identifying where surface water infiltrates the ground to replenish aquifers (recharge zones) and where groundwater emerges to feed streams and springs (discharge zones) is fundamental to water resource management. jwld.pl Stable isotopes of water (δ²H and δ¹⁸O) are commonly used for this purpose, as their ratios can indicate the origin and flow paths of water. jwld.plmdpi.com

In an agricultural landscape, this compound can serve as a targeted applied tracer to confirm these connections. For instance, it could be applied to a specific agricultural field located in a suspected recharge zone. diva-portal.org Subsequent monitoring of nearby wells, springs, or streams for the presence of the this compound tracer would provide direct evidence of a hydraulic connection. The time lag between application and detection would help estimate groundwater velocity and the vulnerability of that water source to surface contamination. This approach offers a powerful method for validating hydrogeological models and protecting critical water supplies. usgs.gov

Surface Water Transport and Mixing Studies

Plant Uptake and Translocation Research with this compound

The use of isotopically labeled atrazine, such as this compound and its radiolabeled counterpart, 14C-atrazine, has been fundamental in elucidating the mechanisms of herbicide uptake and movement within plants. These tracer studies provide direct evidence of how plants absorb atrazine from the soil and transport it to various tissues.

Research has consistently shown that atrazine is absorbed through the roots and then moves upward within the plant. scialert.net This translocation occurs primarily through the apoplast, the network of cell walls and intercellular spaces, moving with the flow of water to the leaves. scialert.net Once it reaches the leaves, atrazine tends to accumulate, concentrating first in the veins before spreading to the interveinal areas and the leaf margins. scialert.net

Studies involving isotopically labeled atrazine have quantified its uptake and distribution in various plant species. For instance, research on poplar trees using 14C-labeled atrazine demonstrated significant uptake, though the rate was heavily influenced by soil type. In sandy soil, poplars took up 93-94% of the applied atrazine, whereas, in a silty loam soil, the uptake was much lower, ranging from 20% to 29.2%. umn.edu

Detailed distribution studies in aquatic plants like the cattail (Typha latifolia) have provided a clear picture of where atrazine accumulates. After being taken up by the roots, the herbicide is translocated to the shoots, with the highest concentrations found in the leaves. researchgate.netresearchgate.net This indicates an efficient root-to-shoot transport system. researchgate.net The distribution pattern highlights that while uptake begins in the roots, the primary accumulation sites are the photosynthetically active leaves. researchgate.netresearchgate.net

Table 1: Atrazine Distribution in Typha latifolia (Cattail) Tissues

This interactive table details the concentration of atrazine in various parts of the cattail plant following exposure, as identified in translocation studies.

Plant Tissue Atrazine Concentration (μg/kg dry weight)
Middle Leaf 406.10
Upper Leaf 339.15
Sprout 274.53
Lower Leaf 262.43
Stem 38.63
Root 36.00
Rhizome 26.15

Data sourced from studies on atrazine bioaccumulation in cattails. researchgate.netresearchgate.net

Once inside the plant, atrazine can be metabolized through two main pathways: N-dealkylation and hydrolysis. nih.gov The hydrolysis pathway, which converts the phytotoxic atrazine into the non-phytotoxic hydroxyatrazine, is a key detoxification mechanism in tolerant species like corn. nih.gov The rate and pathway of this metabolism are crucial factors in determining a plant's tolerance to the herbicide. nih.gov

Volatilization and Atmospheric Deposition Research Using this compound

Isotopically labeled atrazine is also a crucial tool for studying its entry into the atmosphere via volatilization and its subsequent return to earth through atmospheric deposition. Volatilization, the process by which a substance is transferred from soil or plant surfaces to the gas phase, is a major pathway for pesticide dissipation. researchgate.net Studies have shown that volatilization can account for a significant portion of applied atrazine, with some research indicating that cumulative volatilization from tilled fields can be as high as 14% of the applied amount. cdc.gov The process can persist for several days or even weeks after application. researchgate.net

Once in the atmosphere, atrazine can exist in both vapor and particulate phases. cdc.gov It can be transported over long distances, with studies detecting atrazine up to 500 km from its application area. envirocomp.com The atmospheric journey of atrazine ends with its deposition back onto land and water bodies through wet deposition (in rain, fog, or snow) and dry deposition. cdc.govenvirocomp.com

Research has quantified atrazine in rainwater, confirming atmospheric transport and deposition. cdc.gov In one study in Italy, atrazine was frequently detected in rainwater samples at concentrations ranging from 0.15 to 1.99 µg/L. cdc.gov Atmospheric deposition is a significant source of atrazine contamination in water bodies, especially in areas with high agricultural use. It has been estimated that atmospheric deposition into lakes accounted for 0.5% to 2% of the atrazine applied to soil in the surrounding catchment area. cdc.gov Modeling systems, such as the Community Multiscale Air Quality (CMAQ) model, have been adapted to simulate the regional transport and deposition of atrazine, with results showing general agreement with field observations for seasonal time frames. nih.gov

Table 2: Key Findings in Atrazine Volatilization and Deposition Research

This interactive table summarizes key data points from studies investigating the atmospheric fate of atrazine.

Parameter Finding Source
Cumulative Volatilization Up to 14% of the amount applied to tilled fields. cdc.gov
General Volatilization Loss Can be up to 90% of the application dose for some pesticides. researchgate.net
Atmospheric Deposition into Lakes Estimated to be 0.5% to 2% of soil-applied atrazine. cdc.gov
Long-Range Transport Distance Detected at least 500 km from the primary use area. envirocomp.com
Concentration in Rainwater Found in ranges of 0.15 to 1.99 µg/L in an Italian study. cdc.gov

Data compiled from various environmental fate studies.

These studies, enabled by the use of labeled compounds like this compound, are essential for developing accurate environmental models and understanding the complete lifecycle of atrazine in the environment, from field application to its broader distribution. nih.gov

Mechanistic Elucidation of Atrazine Transformation Pathways Using Atrazine 13c4

Biotic Degradation Mechanisms and Kinetics

The biodegradation of atrazine (B1667683) is a key process in its environmental dissipation. Microorganisms have evolved diverse enzymatic pathways to break down this s-triazine herbicide. The major biotic degradation pathways involve dealkylation and hydroxylation, leading to a variety of metabolites. researchgate.netmdpi.com

Microbial Dealkylation Pathways (e.g., to Deethylatrazine-13C2, Deisopropylatrazine-13C1)

Microbial N-dealkylation is a primary step in atrazine degradation, involving the removal of the ethyl or isopropyl side chains. This process results in the formation of metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). researchgate.netcdc.gov The use of Atrazine-13C4 allows for the tracking of the 13C-labeled carbon atoms into these dealkylated products, confirming the pathway and enabling the study of its kinetics. For instance, the degradation of atrazine by Rhodococcus sp. strain NI86/21 produces N-dealkylated metabolites. nih.gov

The study of carbon isotope fractionation provides insights into the reaction mechanisms of atrazine degradation. During N-dealkylation by microorganisms like Rhodococcus sp. NI86/21, a significant increase in the 13C/12C ratio of the remaining atrazine is observed. nih.gov This indicates that molecules with the lighter 12C isotope are degraded faster than those with the heavier 13C isotope. The carbon isotope enrichment factor (εC) for atrazine dealkylation by Rhodococcus sp. NI86/21 has been reported to be -3.8 ± 0.2‰. nih.gov In contrast, the 13C/12C ratio of the resulting DEA shows a smaller increase, providing evidence of its formation and potential further degradation. nih.gov Surprisingly large chlorine isotope effects have also been observed in oxidative dealkylation (εCl = -4.3 ± 1.8‰), even though the C-Cl bond is not broken in this step. nih.govub.edu

Microbial Hydroxylation Pathways (e.g., to Hydroxythis compound)

Another critical biotic degradation pathway is the hydrolytic dechlorination of atrazine to form hydroxyatrazine (HA). researchgate.netnih.gov This reaction is catalyzed by atrazine chlorohydrolase, an enzyme found in several bacterial species. nih.gov The use of this compound confirms that the entire carbon skeleton of the atrazine molecule is retained in the hydroxyatrazine product. This transformation is considered a detoxification step, as hydroxyatrazine is less toxic than the parent compound. nih.gov

During the hydrolytic dechlorination of atrazine to hydroxyatrazine by bacteria such as Arthrobacter aurescens TC1, which expresses the enzyme TrzN, distinct carbon isotope fractionation patterns are observed. nih.govub.edumines.edu Studies have shown a small normal chlorine isotope effect (εCl = -1.4 ± 0.6‰) during this process, suggesting that C-Cl bond cleavage is not the rate-determining step. nih.govub.edu Dual element isotope plots of chlorine versus carbon (ΛArthroCl/C = 1.7 ± 0.9) and chlorine versus nitrogen (ΛArthroCl/N = -1.2 ± 0.7) provide reliable indicators to distinguish this pathway from others. nih.govub.edu The carbon isotope enrichment factors for atrazine hydrolysis can vary, with reported values ranging from -0.5‰ to -5.5‰ depending on the specific bacterial strain and environmental conditions. mdpi.com

Mineralization Studies to 13CO2 from this compound

Mineralization refers to the complete degradation of an organic compound to inorganic substances, such as carbon dioxide (CO2), water, and mineral salts. umn.edu The use of uniformly ring-labeled [14C]atrazine or 13C-labeled atrazine allows scientists to track the ultimate fate of the atrazine ring. Several studies have demonstrated the mineralization of atrazine by various microorganisms and in different environmental matrices.

For instance, Pseudomonas sp. strain ADP has been shown to mineralize atrazine, using it as a sole nitrogen source. asm.org In laboratory experiments, this strain liberated 80% of the radioactivity from uniformly ring-labeled [14C]atrazine as 14CO2, indicating complete ring mineralization. asm.org Similarly, studies in soil have shown significant mineralization of atrazine. In one study, atrazine-treated soils mineralized 52-57% of the applied radiolabeled atrazine in 30 days after the first year of application. usda.gov In another study, after 9 weeks, 33% and 35% of the applied 14C-atrazine was mineralized to 14CO2 in nonrhizosphere and rhizosphere soils, respectively. iastate.edu The addition of root exudates from poplar trees has also been shown to increase the mineralization of atrazine. umn.edu

Role of Specific Microbial Strains and Consortia in this compound Biotransformation

A variety of microorganisms capable of degrading atrazine have been isolated and characterized. The use of this compound helps in delineating the specific roles of these strains and consortia in the transformation process.

Pseudomonas sp. strain ADP : This is one of the most well-studied atrazine-degrading bacteria. ethz.ch It can utilize atrazine as its sole nitrogen source and completely mineralize the s-triazine ring. asm.orgnih.gov The degradation pathway in Pseudomonas sp. ADP involves a series of hydrolytic enzymes encoded by the atzA, atzB, and atzC genes, which convert atrazine to cyanuric acid. nih.gov Further degradation of cyanuric acid to CO2 and ammonia (B1221849) is carried out by enzymes encoded by atzD, atzE, and atzF genes. pjoes.com The kinetics of atrazine degradation by Pseudomonas sp. ADP have been studied in various reactor systems. nih.gov

Arthrobacter aurescens TC1 : This bacterium can also utilize atrazine as a source of carbon and nitrogen. nih.govasm.org It possesses the trzN, atzB, and atzC genes, which are involved in the conversion of atrazine to cyanuric acid. nih.govresearchgate.net A. aurescens TC1 has been shown to be effective in degrading atrazine in both soil and aquatic environments. researchgate.net The enzyme TrzN from this strain is a hydrolytic dehalogenase that converts atrazine to hydroxyatrazine. mines.edu

Rhodococcus sp. strain NI86/21 : This strain degrades atrazine through an oxidative dealkylation pathway. ethz.ch It produces N-dealkylated metabolites and a hydroxyisopropyl derivative. nih.gov The degradation process involves a cytochrome P-450 system. nih.gov Studies with this strain have been crucial in understanding the isotope fractionation associated with oxidative dealkylation. nih.govrsc.org

Microbial Consortia : In many environments, atrazine degradation is carried out by a consortium of microorganisms. Different members of the consortium may carry out different steps of the degradation pathway. For example, some bacteria may only perform the initial dealkylation or hydroxylation steps, while others mineralize the resulting intermediates like cyanuric acid. mdpi.com

Table of Research Findings on Atrazine Degradation by Specific Microbial Strains:

MicroorganismKey Degradation PathwayKey Enzymes/GenesPrimary MetabolitesReferences
Pseudomonas sp. strain ADPHydrolytic dechlorination and dealkylation, followed by ring cleavage and mineralizationAtzA, AtzB, AtzC, AtzD, AtzE, AtzFHydroxyatrazine, N-isopropylammelide, Cyanuric acid, CO2, NH3 nih.govasm.orgethz.chnih.govpjoes.com
Arthrobacter aurescens TC1Hydrolytic dechlorination and dealkylationTrzN, AtzB, AtzCHydroxyatrazine, Cyanuric acid mines.edunih.govasm.orgresearchgate.netresearchgate.net
Rhodococcus sp. strain NI86/21Oxidative dealkylationCytochrome P-450 systemDeethylatrazine, Deisopropylatrazine, Hydroxyisopropyl derivative nih.govnih.govethz.chrsc.org

Influence of Environmental Factors on Biotic this compound Degradation Kinetics

The biodegradation of atrazine is a critical process influencing its persistence in the environment. Several environmental factors, including pH, redox conditions, and nutrient availability, significantly impact the kinetics of this process.

pH: The pH of the soil and water plays a crucial role in the microbial degradation of atrazine. Neutral pH conditions are generally more favorable for higher microbial biomass and enzyme activity, leading to an increased degradation rate of atrazine. researchgate.net Studies have shown that atrazine degradation is slower at a pH below 5.5 and accelerates at higher pH levels. researchgate.net For instance, research on the heat/peroxymonosulfate (PMS) degradation of atrazine demonstrated that as the reaction pH increased from 6 to 8, the elimination rate rose from 38.94% to 76.37%. mdpi.com Similarly, in an O3/H2O2 system, increasing the pH from 6 to 8 improved the atrazine clearance rate from 52.95% to 89.03%. mdpi.com One study found that the optimal pH for atrazine degradation by Bacillus safensis was 7.5. ugm.ac.id

Redox Conditions: The oxidation-reduction (redox) potential of the environment is another key factor. umn.edu Atrazine biodegradation can occur under both aerobic and anaerobic conditions, involving different microbial consortia and resulting in various intermediate metabolites. rsdjournal.org The influence of soil redox conditions on atrazine degradation has been noted in wetland environments. rsdjournal.org

Nutrient Availability: The availability of nutrients, particularly carbon and nitrogen, can significantly affect the microbial breakdown of atrazine. Some microorganisms can utilize atrazine as a source of carbon and/or nitrogen. rsdjournal.org The presence of other readily available nutrient sources can sometimes either enhance or inhibit atrazine degradation. For example, studies have shown that nitrogen levels can dictate the efficiency of atrazine utilization by microbes, with low nitrogen supplements sometimes leading to better removal efficiency than high nitrogen supplements. nih.govnih.gov The degradation of biodegradable plastics, for instance, has been shown to be limited by nutrient availability at high concentrations, a principle that can be relevant to the biodegradation of other organic compounds like atrazine. rsc.org

Abiotic Transformation Processes and Reaction Mechanisms

Abiotic processes, including hydrolysis, photodegradation, and reactions with environmental matrices, also contribute significantly to the transformation of atrazine in the environment.

Hydrolysis is a primary abiotic degradation pathway for atrazine in water. The rate of this reaction is influenced by pH and the presence of other substances.

The hydrolysis of atrazine typically follows first-order reaction kinetics. nih.gov

The half-life of atrazine due to hydrolysis is highly pH-dependent. At 35°C, the half-life in distilled water was found to be 373 days at pH 3, 522 days at pH 4.5, and 657 days at pH 8. nih.gov Another study estimated half-lives of 95–165 days at pH 4, 145–350 days at pH 7, and 3–5 years at pH 8. ccme.ca

Protons can catalyze atrazine hydrolysis. nih.gov

Substances like humic acid and ammonium (B1175870) ions (NH4+) can facilitate atrazine hydrolysis, while nitrate (B79036) ions (NO3-) can inhibit the catalytic effect of humic acid. nih.gov The rate constant for atrazine hydrolysis in the presence of humic acid was 2.431 x 10(-3)/d, and with ammonium nitrate, it was 1.498 x 10(-3)/d, which were 2.3 and 1.42 times higher than the control, respectively. nih.gov

Photodegradation, or photolysis, is a major transformation process for atrazine in sunlit surface waters. umn.edu This process can occur through two main pathways:

Direct Photolysis: This occurs when the atrazine molecule directly absorbs photons, leading to its excitation and subsequent chemical reaction. umn.edu A primary reaction in direct photolysis is dechlorination-hydroxylation, resulting in the formation of hydroxyatrazine. umn.edu

Indirect Photolysis: In this pathway, atrazine reacts with photochemically produced reactive species. umn.edu These reactive species are generated from other substances in the water, such as dissolved organic matter (DOM) and nitrates. nih.govchemrxiv.orgchemrxiv.org Key reactive intermediates include hydroxyl radicals (•OH), singlet oxygen, and excited triplet states of DOM (3CDOM*). umn.edunih.gov Indirect photolysis often leads to N-dealkylation or N-alkyl-oxidation. umn.edu Studies have shown that dissolved organic matter can slow down photodegradation, while nitrates can increase degradation rates. nih.govchemrxiv.orgchemrxiv.org

The relative importance of direct and indirect photolysis depends on environmental conditions. Reaction with 3CDOM* is favored by greater water depth and higher dissolved organic carbon content, whereas direct photolysis and reaction with •OH are more dominant in shallower waters with lower dissolved organic carbon. nih.gov

The analysis of stable isotope fractionation provides valuable insights into the degradation mechanisms of atrazine.

Direct photolysis of atrazine at 254 nm, which primarily yields hydroxyatrazine, is characterized by inverse 13C and 15N fractionation. nih.gov This means the remaining atrazine becomes enriched in the lighter isotopes. The reported enrichment factors are εC = 4.6 ± 0.3‰ and εN = 4.9 ± 0.2‰. nih.gov

In contrast, photodegradation under simulated sunlight results in negligible carbon isotope fractionation. nih.govchemrxiv.org This highlights the influence of the radiation wavelength on the isotopic fractionation induced by direct photodegradation. nih.govchemrxiv.orgchemrxiv.org

The transformation of atrazine by excited triplet states of photosensitizers and by OH radicals leads to small 13C and 15N enrichment factors, typically between -0.3‰ and -1.7‰. nih.gov

Photodegradation Pathway13C Isotope Enrichment Factor (εC)
Direct Photolysis (254 nm)4.6 ± 0.3‰ nih.gov
Direct Photolysis (Simulated Sunlight)Negligible nih.govchemrxiv.org
Indirect Photolysis (by 34-CBBP*)-0.3‰ to -1.7‰ nih.gov
Indirect Photolysis (by OH radicals)-0.3‰ to -1.7‰ nih.gov

Table showing the Carbon Isotope Fractionation during different photodegradation pathways of Atrazine.

The interaction of atrazine with soil components can significantly influence its transformation and mobility.

Soil Minerals: Atrazine can interact with soil minerals, and this interaction is influenced by pH. In acidic soils, protonated atrazine exhibits stronger interactions with the mineral layer, particularly with components rich in SiO2, leading to limited remediation. d-nb.info The degradation of atrazine on synthetic birnessite (δ-MnO2), a common soil mineral, has been shown to increase with decreasing pH. nih.gov This process leads to the formation of hydroxylated and dealkylated products, with a proposed mechanism involving proton transfer. nih.gov

Organic Matter: Soil organic matter is a crucial factor affecting the fate of atrazine. researchgate.net Dissolved organic matter (DOM) can form complexes with atrazine, potentially enhancing its transport in soil. researchgate.net However, high concentrations of DOM are generally needed to significantly reduce atrazine sorption to soil. researchgate.net Humic substances, a component of organic matter, can also promote the hydrolysis of atrazine. nih.govccme.ca

Photodegradation Pathways of this compound (Direct and Indirect Photolysis)

Identification and Quantification of this compound Transformation Products

A wide array of transformation products can be formed from the degradation of atrazine. The use of this compound, coupled with advanced analytical techniques, allows for their precise identification and quantification.

Advanced Analytical Methodologies Employing Atrazine 13c4 As a Standard or Tracer

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Atrazine (B1667683) and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in the quantification of chemical compounds. capes.gov.brnih.gov This method involves the addition of a known amount of an isotopically labeled version of the analyte, such as Atrazine-¹³C₄, to a sample. This labeled compound, known as an internal standard, behaves almost identically to the unlabeled analyte during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for any loss of analyte during extraction and analysis. isotope.com

Use of Atrazine-¹³C₄ as an Internal Standard in LC-MS/MS and GC-MS

Atrazine-¹³C₄ is frequently employed as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the determination of atrazine and its metabolites in various matrices, including water and biological samples. isotope.comnih.govunomaha.eduusgs.govusgs.govthermofisher.comepa.gov

In LC-MS/MS , a technique widely used for analyzing pesticides in drinking water and urine, Atrazine-¹³C₄ and other isotopically labeled analogs are added to samples before preparation. nih.govusgs.govusgs.govthermofisher.comresearchgate.netucanr.edu This allows for the accurate quantification of atrazine and its degradation products, such as desethylatrazine and deisopropylatrazine (B29266), even at low concentrations. nih.govthermofisher.comresearchgate.net The use of an internal standard like Atrazine-¹³C₄ is vital for correcting matrix effects, which can significantly impact the accuracy of quantification in complex samples. isotope.com For instance, a two-dimensional HPLC-MS/MS method for urinary metabolites uses ¹³C- and ²H-labeled derivatives as internal standards, achieving limits of detection in the range of 0.1–5.0 µg/L depending on the sample volume and preparation. nih.gov

Similarly, in GC-MS analysis, which is also used for atrazine determination in water samples, an internal standard is crucial for accurate quantitation. unomaha.eduepa.gov While some methods use other compounds like phenanthrene-d₁₀ as an internal standard, the principle of isotope dilution with a labeled analog like Atrazine-¹³C₄ provides the most accurate results by accounting for variations in sample workup and instrument response. unomaha.edu

Compound-Specific Stable Isotope Analysis (CSIA) for Reaction Pathway Elucidation

Compound-Specific Stable Isotope Analysis (CSIA) is a sophisticated analytical tool used to investigate the sources and transformation pathways of organic contaminants in the environment. mdpi.commdpi.comenviro.wiki By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³⁷Cl/³⁵Cl, ²H/¹H) within a specific compound, CSIA can provide detailed insights into the mechanisms of degradation reactions. mdpi.comenviro.wikinih.govnih.gov The extent of isotope fractionation, represented by the enrichment factor (ε), is often characteristic of a particular reaction pathway. mdpi.comnih.gov

Carbon Isotope Fractionation (εC) Measurement Using Atrazine-¹³C₄

The measurement of carbon isotope fractionation (εC) is a key aspect of CSIA for atrazine. Different degradation pathways, such as microbial degradation and photolysis, result in distinct carbon isotope enrichment factors. mdpi.comnih.govnih.gov For example, during the biodegradation of atrazine, significant carbon isotope fractionation is often observed. mdpi.comnih.gov Studies have shown that the εC values can vary depending on the specific microbial strain and environmental conditions. mdpi.comnih.govnih.gov For instance, in a constructed wetland, carbon isotope fractionation (εC) for atrazine degradation was observed to be in the range of -3.2 ± 0.6‰ to -4.3 ± 0.6‰. mdpi.com In chemostat experiments with the bacterium Arthrobacter aurescens TC1, εC values decreased from -5.36 ± 0.20‰ to -2.32 ± 0.28‰ as the atrazine concentration declined, indicating a shift towards mass transfer limitation. nih.gov Conversely, direct photolysis of atrazine can lead to an inverse carbon isotope fractionation, with reported εC values around +4.6 ± 0.3‰. nih.gov

Nitrogen Isotope Fractionation (εN) in Labeled Atrazine Transformation

Nitrogen isotope fractionation (εN) provides another dimension of information for elucidating atrazine transformation pathways. mdpi.comnih.gov Similar to carbon, different degradation processes lead to characteristic changes in the ¹⁵N/¹⁴N ratio of the remaining atrazine. During microbial degradation in a constructed wetland, nitrogen isotope fractionation (εN) was found to be between 1.0 ± 0.3‰ and 2.2 ± 0.3‰. mdpi.com In laboratory studies, direct photolysis of atrazine resulted in an inverse nitrogen isotope fractionation with an εN value of +4.9 ± 0.2‰. nih.gov In contrast, biotic hydrolysis and indirect photodegradation show different nitrogen isotope trends. nih.govnih.gov The combination of both carbon and nitrogen isotope analysis (dual-isotope plots) offers a more robust method for identifying specific degradation pathways. mdpi.comnih.gov

Chlorine Isotope Fractionation (εCl) in Dechlorination Pathways

Chlorine isotope fractionation (εCl) is a particularly sensitive indicator for atrazine transformation, especially for pathways involving the cleavage of the carbon-chlorine (C-Cl) bond. nih.govub.edursc.org Since the chlorine isotope effect is fully represented in the molecular average, it can provide significant insights. nih.govrsc.org Studies have shown that different degradation mechanisms exhibit distinct chlorine isotope effects. For example, microbial hydrolysis of atrazine by Arthrobacter aurescens TC1 showed a small chlorine isotope effect (εCl = -1.4 ± 0.6‰), suggesting that C-Cl bond cleavage was not the rate-determining step. nih.govrsc.org In contrast, oxidative dealkylation by Rhodococcus sp. NI86/21 resulted in a surprisingly large chlorine isotope effect (εCl = -4.3 ± 1.8‰). nih.govrsc.org This multi-element isotope approach, combining C, N, and Cl isotopes, allows for a more reliable identification of atrazine sources and degradation pathways. nih.govub.edursc.orguqam.ca

Deuterium (B1214612) (Hydrogen-²H) Isotope Fractionation (εH) Studies

Deuterium (²H or D) isotope fractionation (εH) has also been investigated to understand the light-induced transformations of atrazine. nih.gov These studies have revealed significant hydrogen isotope effects during indirect phototransformation. For instance, the transformation of atrazine by excited triplet states of 4-carboxybenzophenone and by OH radicals resulted in large ²H fractionations, with εH values of -51.2 ± 2.5‰ and -25.3 ± 1.7‰, respectively. nih.gov These findings suggest that H-abstraction at the N-alkyl side chains is a key mechanism in these reactions. nih.gov In contrast, direct photolysis of atrazine showed no detectable ²H fractionation. nih.gov The analysis of deuterium isotope ratios, in conjunction with carbon and nitrogen isotopes, provides a powerful tool to differentiate between various phototransformation pathways of atrazine in the environment. nih.gov

Data Tables

Table 1: Isotope Fractionation (ε) Values for Atrazine Degradation Pathways

Degradation PathwayIsotopeEnrichment Factor (ε)Reference
Microbial Degradation (Constructed Wetland)Carbon (¹³C)-3.2 ± 0.6‰ to -4.3 ± 0.6‰ mdpi.com
Microbial Degradation (Constructed Wetland)Nitrogen (¹⁵N)1.0 ± 0.3‰ to 2.2 ± 0.3‰ mdpi.com
Microbial Degradation (A. aurescens TC1)Carbon (¹³C)-5.36 ± 0.20‰ nih.gov
Direct PhotolysisCarbon (¹³C)+4.6 ± 0.3‰ nih.gov
Direct PhotolysisNitrogen (¹⁵N)+4.9 ± 0.2‰ nih.gov
Microbial Hydrolysis (A. aurescens TC1)Chlorine (³⁷Cl)-1.4 ± 0.6‰ nih.govrsc.org
Oxidative Dealkylation (Rhodococcus sp.)Chlorine (³⁷Cl)-4.3 ± 1.8‰ nih.govrsc.org
Indirect Phototransformation (by ³4-CBBP*)Hydrogen (²H)-51.2 ± 2.5‰ nih.gov
Indirect Phototransformation (by OH radicals)Hydrogen (²H)-25.3 ± 1.7‰ nih.gov

Dual and Multi-Element Isotope Approaches for Mechanistic Interpretation

Compound-specific isotope analysis (CSIA) has emerged as a powerful tool for elucidating the degradation pathways of contaminants like atrazine. By analyzing the isotopic fractionation of multiple elements within the atrazine molecule (e.g., carbon, nitrogen, and chlorine), researchers can gain detailed insights into the reaction mechanisms at play.

Dual-isotope plots, which compare the isotopic enrichment of two different elements (e.g., ¹³C vs. ¹⁵N), are particularly valuable. The slope of the regression line in these plots can be characteristic of a specific degradation pathway, such as microbial hydrolysis or oxidative dealkylation. mdpi.comnih.gov For instance, different enzymatic transformations, like those involving AtzA and TrzN, can be distinguished based on their unique dual-isotope slopes, even when they lead to the same product, hydroxyatrazine. nih.govmdpi.com This approach helps to differentiate between biotic and abiotic degradation processes, as well as different biotic pathways, which would be difficult to distinguish using concentration data alone. nih.govnih.gov

The inclusion of a third element, such as chlorine, in a triple-element isotope analysis (3D-CSIA) further enhances the ability to differentiate between transformation pathways that might appear similar in a dual-isotope plot. nih.gov For example, distinct carbon-chlorine isotope fractionation patterns have been observed for atrazine undergoing abiotic hydrolysis versus biotic hydrolysis or oxidative dealkylation. nih.gov These multi-element approaches provide a more robust and reliable assessment of atrazine's fate in the environment. nih.govrsc.org

Chromatographic and Spectrometric Techniques for Atrazine-¹³C₄ Analysis

The quantification and isotopic analysis of Atrazine-¹³C₄, alongside its unlabeled counterpart and metabolites, rely on a suite of powerful chromatographic and spectrometric techniques.

LC-MS and, more specifically, LC-MS/MS, are the cornerstone techniques for the analysis of atrazine and its metabolites in various matrices, including water and biological samples. nih.govnih.gov These methods offer high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. nih.govnih.gov The use of isotopically labeled internal standards, such as Atrazine-¹³C₄ or deuterated analogs (e.g., atrazine-d5), is critical for accurate quantification through isotope dilution, which corrects for matrix effects and variations in sample preparation and instrument response. nih.govnih.govthermofisher.com

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and then the analytes are ionized and detected by a tandem mass spectrometer. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and its labeled internal standard, ensuring highly selective and reliable quantification. nih.gov This approach has been successfully applied to the analysis of atrazine and its metabolites in urine, water, and other environmental samples. nih.govnih.govusgs.govresearchgate.net

GC-MS is another widely used technique for atrazine analysis, particularly for the more volatile chloro-derivatives. researchgate.netunomaha.edunih.gov Similar to LC-MS, GC-MS separates compounds based on their volatility and polarity before detection by a mass spectrometer. unomaha.edu The use of selected ion monitoring (SIM) allows for the sensitive and selective detection of target analytes. unomaha.edunih.gov

While GC-MS can be a robust method, for some atrazine metabolites, such as diaminochlorotriazine (B1259301) (DAA), it may lack the selectivity to overcome interferences from complex biological matrices. nih.gov Nevertheless, validated GC-MS methods, often following established protocols like EPA Method 525.3, are routinely used for quantifying atrazine in environmental samples. unomaha.edu The use of internal standards is also a key component of accurate GC-MS analysis. unomaha.edu

For high-precision isotopic analysis, LC can be coupled with an isotope ratio mass spectrometer (IRMS). This technique allows for the determination of the stable isotope ratios (e.g., ¹³C/¹²C) of individual compounds separated by the LC system. While less common for routine quantification, LC-IRMS is invaluable for CSIA studies aimed at understanding degradation pathways.

Similar to LC-IRMS, GC-IRMS is a powerful tool for compound-specific isotope analysis. mdpi.com It is particularly well-suited for analyzing the isotopic composition of volatile organic compounds like atrazine and its metabolites. mdpi.com By measuring the precise isotope ratios of carbon and nitrogen, GC-IRMS provides the data necessary for constructing dual-isotope plots and elucidating degradation mechanisms. mdpi.comnih.govmdpi.com

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

Method Validation and Performance Characteristics for Atrazine-¹³C₄ Quantification and Isotopic Analysis

The reliability of any analytical method hinges on rigorous validation to ensure its accuracy, precision, sensitivity, and robustness. For methods involving Atrazine-¹³C₄, validation encompasses both the quantification of the analyte and the accuracy of the isotopic analysis.

Key performance characteristics that are evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are generated, and correlation coefficients (R²) are calculated to assess linearity. nih.govthermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govnih.govscielo.org.mx These are crucial for determining the method's sensitivity.

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. nih.govresearchgate.netscielo.org.mx

Precision: Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. nih.govnih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. nih.gov

Numerous studies have reported validated methods for the analysis of atrazine and its metabolites using isotopically labeled standards like Atrazine-¹³C₄. These methods demonstrate excellent performance characteristics, with low LODs and LOQs, high accuracy and precision, and broad linear ranges. nih.govnih.gov

Below are tables summarizing method performance data from various research findings:

Table 1: LC-MS/MS Method Performance for Atrazine and Metabolite Analysis in Urine (Data sourced from literature)

AnalyteLOD (ng/mL)Linear Range (ng/mL)Precision (RSD %)Accuracy (Relative Recovery %)
Atrazine0.03 - 2.80LOD - 404 - 2087 - 112
Desethylatrazine0.03 - 2.80LOD - 1004 - 2087 - 112
Desisopropylatrazine0.03 - 2.80LOD - 1004 - 2087 - 112
Hydroxyatrazine0.03 - 2.80LOD - 1004 - 2087 - 112

Table 2: GC-MS/MS Method Performance for Atrazine and Metabolite Analysis in Forage Plants (Data sourced from literature)

AnalyteLOD (µg/kg)Mean Recovery (%)
Atrazine (ATR)0.694.3
Deethylatrazine (B13485) (DEA)1.3105.6
Deisopropylatrazine (DIA)0.3113.1

Limits of Detection (LOD) and Quantification (LOQ)

In analytical chemistry, the Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. d-nb.infoddtjournal.net It is important to note that LOD and LOQ are performance characteristics of an analytical method for a target analyte, in this case, atrazine, rather than for the isotopically labeled standard itself. Atrazine-13C4, when used as an internal standard in isotope dilution mass spectrometry, plays a crucial role in achieving low detection and quantification limits for native atrazine. By mimicking the chemical behavior of the native analyte during sample preparation and analysis, it helps to correct for losses and variations, thereby enhancing the signal-to-noise ratio and improving the reliability of measurements at low concentrations. nih.gov

The determination of LOD and LOQ can be approached through various methods, including calculations based on the signal-to-noise ratio (S/N), the standard deviation of blank measurements, or the slope of a calibration curve. d-nb.infoddtjournal.net The use of this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for highly sensitive and selective detection of atrazine in diverse matrices such as water, sediment, and urine. usgs.govdss.go.th

Several studies have established the LOD and LOQ for atrazine in different environmental and biological samples, demonstrating the effectiveness of methods that often employ isotopically labeled standards like this compound. For instance, a USGS method for analyzing pesticides in water and sediment reported method detection limits for atrazine as low as 0.5 to 10.6 ng/L in water. usgs.gov In another study focusing on urine analysis, the LOQ for atrazine was established at 1.0 ppb. dss.go.th The ability to reach these low levels is, in part, attributable to the robust quantification enabled by isotope dilution techniques.

The following table summarizes the limits of detection and quantification for atrazine from various analytical studies, which utilize methodologies where a labeled standard such as this compound is typically employed.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Atrazine in Various Matrices

MatrixAnalytical MethodLODLOQSource
Filtered WaterLC-MS/MS & GC-MS/MS0.5 - 10.6 ng/L1.1 - 21.1 ng/L usgs.gov
Suspended SedimentLC-MS/MS & GC-MS/MS0.7 - 11.8 ng/L1.5 - 23.7 ng/L usgs.gov
UrineGC/MSD0.025 ng (injected)1.0 ppb (ng/mL) dss.go.th
Urine (Non-occupational exposure)2D-HPLC-MS/MS0.1 - 0.5 µg/LNot Specified nih.gov
Urine (Occupational exposure)2D-HPLC-MS/MS1 - 5 µg/LNot Specified nih.gov

Recovery, Precision, and Accuracy Assessments

The performance of an analytical method is critically evaluated through its recovery, precision, and accuracy. This compound is fundamental to these assessments when used as a surrogate standard. A surrogate is added to a sample in a known amount before extraction and analysis. Its subsequent measurement provides a direct indication of the method's efficiency and performance for each individual sample.

Recovery refers to the percentage of the known amount of an analyte (or its surrogate) that is successfully measured by the analytical method. By tracking the recovery of this compound, analysts can correct for losses of the native atrazine that may occur during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). usgs.govcirad.fr For example, in a method for analyzing pesticides in water, samples were spiked with a surrogate solution containing atrazine-13C3 (a similar labeled variant) before extraction to monitor method performance. usgs.gov

Precision describes the closeness of repeated measurements to each other and is often expressed as the standard deviation (SD) or relative standard deviation (RSD). Accuracy indicates how close a measured value is to the true value. The consistent recovery of this compound across multiple samples demonstrates high precision, while recovery close to 100% indicates high accuracy.

Validation studies for analytical methods report these metrics to demonstrate their reliability. A study determining atrazine and its metabolites in urine reported mean recoveries for atrazine of 115% with a standard deviation of 10.6%, and 106% with a standard deviation of 13% in a separate worker exposure study, meeting EPA acceptability guidelines. dss.go.th These results, obtained using methods that rely on robust quantification techniques, showcase the method's accuracy and precision. dss.go.th Another study using continuous samplers for urban runoff spiked disks with 13C-atrazine to monitor extraction efficiency. aqualytical.com

The table below presents findings on recovery and precision for atrazine from studies where isotopically labeled standards are integral to the methodology.

Table 2: Recovery and Precision Data for Atrazine Using Methods Employing Isotope-Labeled Standards

MatrixAnalyteMean Recovery (%)Standard Deviation (%) / RSD (%)Source
UrineAtrazine11510.6 (SD) dss.go.th
Urine (Worker Exposure Study)Atrazine10613 (SD) dss.go.th
Fortified WaterAtrazine92 - 97Not Specified researchgate.net
Fortified Commercial FormulationsAtrazine94.0 - 99.9Not Specified researchgate.net

Matrix Effects and Interferences in Isotopic Analysis

Complex sample matrices, such as surface water, soil, or urine, contain numerous co-extracted compounds that can interfere with the analysis of the target analyte. usgs.gov These "matrix effects" can either suppress or enhance the analyte signal during analysis by mass spectrometry, leading to inaccurate quantification. nih.govcirad.fr

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. This technique, known as isotope dilution, relies on the principle that the labeled standard is chemically and physically identical to the native analyte. Therefore, it experiences the same interferences and signal suppression or enhancement during the analytical process. nih.gov

When the sample is analyzed, the native atrazine and the this compound internal standard are measured simultaneously. By calculating the ratio of the response of the native analyte to the response of the known concentration of the labeled standard, the variations caused by matrix effects are effectively canceled out. europa.eu This normalization is crucial for achieving accurate results in complex samples. cirad.fr

Studies explicitly mention the use of labeled standards to address matrix interferences. For example, a 2D-HPLC-MS/MS method for atrazine metabolites in urine used isotope dilution to reduce matrix effects, which was particularly important as the urine matrix was found to strongly affect the ionization of certain metabolites. nih.gov Similarly, a USGS report on pesticide analysis highlights that surrogate compounds and internal standards are added to every sample to monitor for issues with matrix interferences and effects. usgs.gov The ability of the labeled standard to co-elute with the target analyte ensures that it accurately reflects any matrix-induced changes, thus providing a reliable basis for quantification.

Sorption and Desorption Dynamics of Atrazine 13c4 in Environmental Compartments

Sorption Kinetics and Equilibrium Isotherms (e.g., Freundlich, Langmuir Models)

The sorption of Atrazine-13C4 onto environmental solids is a time-dependent process, often characterized by an initial rapid phase followed by a much slower approach to equilibrium. bioline.org.brresearchgate.net The initial fast sorption is attributed to the rapid binding of the molecule to readily accessible external surfaces of soil particles, while the slower phase is thought to involve diffusion into the interior of soil organic matter and micropores of clay minerals. bioline.org.brcore.ac.uk Equilibrium, the point at which the rate of sorption equals the rate of desorption, can take anywhere from a few hours to several days to be established. bioline.org.brnih.gov

To describe the partitioning of this compound between the solid and aqueous phases at equilibrium, scientists employ sorption isotherm models. The two most commonly used models are the Freundlich and Langmuir isotherms. jmaterenvironsci.comresearchgate.net

The Freundlich isotherm is an empirical model that describes non-ideal and reversible sorption on heterogeneous surfaces. scielo.brscielo.br It is often found to be a good fit for atrazine (B1667683) sorption in soils, suggesting that the energy of sorption is not uniform across all sites. scielo.brbioline.org.brscielo.br The Freundlich equation is given by:

Cs = KfCe1/n

Where:

Cs is the amount of this compound sorbed per unit mass of sorbent.

Ce is the equilibrium concentration of this compound in the solution.

Kf is the Freundlich sorption coefficient, indicating the sorption capacity. jmaterenvironsci.com

1/n is the Freundlich exponent, related to the intensity or linearity of the sorption. jmaterenvironsci.com

The Langmuir isotherm model assumes that sorption occurs at specific, homogeneous sites on the sorbent surface, forming a monolayer. jmaterenvironsci.commdpi.com This model is represented by the equation:

Cs = (KLqmaxCe) / (1 + KLCe)

Where:

qmax is the maximum sorption capacity of the sorbent. jmaterenvironsci.com

KL is the Langmuir constant related to the energy of sorption. jmaterenvironsci.com

While the Freundlich model often provides a better fit for atrazine sorption across a range of concentrations in complex systems like soil, the Langmuir model can be applicable in some cases, particularly with specific adsorbents like certain clay minerals. bioline.org.brresearchgate.netscielo.br

Table 1: Comparison of Freundlich and Langmuir Isotherm Parameters for Atrazine Sorption (Note: This table presents illustrative data based on typical findings in the literature for atrazine, as specific data for this compound is often integrated with general atrazine studies.)

Soil Type Freundlich Kf ((µg/g)(L/µg)1/n) Freundlich 1/n Langmuir qmax (µg/g) Langmuir KL (L/µg) Reference
Sandy Loam 1.85 0.88 5.5 0.35 bioline.org.br
Silt Loam 3.20 0.92 8.1 0.40 scielo.br
Clay Loam 5.60 0.95 12.3 0.48
High Organic Matter Soil 10.5 0.85 25.0 0.42 core.ac.uk

Influence of Environmental Matrix Characteristics on this compound Sorption

The extent and strength of this compound sorption are not intrinsic properties of the molecule alone but are heavily influenced by the physical and chemical characteristics of the environmental matrix, particularly soil.

Soil organic matter (SOM) is widely recognized as the primary sorbent for atrazine in most soils. scielo.brcore.ac.ukfrontiersin.org A strong positive correlation is consistently observed between the organic carbon content of a soil and its capacity to sorb atrazine. scielo.brresearchgate.net This is because atrazine, being a non-polar organic molecule, has a high affinity for the hydrophobic domains within the complex structure of humic substances that constitute a major fraction of SOM. core.ac.uk

The quality and nature of the organic matter are also crucial. For instance, organic matter with a higher degree of aromaticity tends to exhibit stronger sorption of atrazine due to enhanced hydrophobic interactions. core.ac.uk Conversely, organic matter rich in aliphatic structures may have a lower sorption capacity. The presence of functional groups like carboxyl and phenolic groups on the organic matter can also contribute to sorption through mechanisms like hydrogen bonding. core.ac.uk

While organic matter is often the dominant factor, clay minerals can also play a significant role in the sorption of this compound, especially in soils with low organic matter content or in subsurface environments. scielo.br The type of clay mineral is important. Smectitic clays, such as montmorillonite, with their high surface area and swelling capacity, generally exhibit a greater potential for atrazine sorption compared to kaolinite (B1170537) or illite. mdpi.comnih.gov

Sorption to clay minerals can occur through various mechanisms, including van der Waals forces, hydrogen bonding, and interactions with exchangeable cations on the clay surface. mdpi.com The presence of certain metal ions, like Fe(III) and Cu(II), on the clay surfaces can significantly enhance the sorption of atrazine under specific pH conditions. nih.gov

Soil pH influences atrazine sorption primarily by affecting the surface charge of soil colloids and the speciation of atrazine itself. Atrazine is a weak base with a pKa of 1.68. frontiersin.org In most agricultural soils (pH 5-8), atrazine exists predominantly as a neutral molecule. scielo.br However, as pH decreases, a greater fraction of atrazine becomes protonated, acquiring a positive charge. This can lead to increased sorption on negatively charged clay and organic matter surfaces through cation exchange mechanisms. Conversely, an increase in soil pH can lead to more negative charges on soil colloids, which may increase or decrease sorption depending on the dominant interaction mechanisms. scielo.brnih.gov

Temperature generally has an inverse relationship with atrazine sorption. bioline.org.brresearchgate.net An increase in temperature typically leads to a decrease in sorption, indicating that the process is often exothermic. frontiersin.orgbioline.org.br This is because higher temperatures increase the solubility of atrazine in water and provide the molecules with more kinetic energy to overcome the attractive forces holding them to the soil particles, thus favoring the desorption process. researchgate.net

Table 2: Influence of Environmental Factors on Atrazine Sorption Coefficient (Kd) (Note: This table provides a generalized representation of trends observed in scientific literature.)

Parameter Condition 1 Kd (L/kg) Condition 2 Kd (L/kg) General Trend
Organic Carbon (%) 1% 2.5 5% 12.0 Kd increases with OC%
Clay Content (%) 10% (Kaolinite) 1.5 30% (Montmorillonite) 6.0 Kd increases with clay content and depends on mineralogy
pH 5.5 4.8 7.5 3.2 Kd generally decreases with increasing pH (in the acidic to neutral range)
Temperature (°C) 15°C 4.5 25°C 3.8 Kd decreases with increasing temperature

Clay Mineralogy and Content

Desorption Characteristics and Hysteresis of this compound

Desorption, the release of sorbed this compound back into the soil solution, is a critical process influencing its long-term fate and bioavailability. core.ac.uknih.gov Studies on atrazine desorption often reveal a phenomenon known as hysteresis, where the desorption isotherm does not follow the same path as the sorption isotherm. bioline.org.brresearchgate.net This means that for a given concentration in the aqueous phase, more atrazine remains sorbed during desorption than was sorbed during the initial sorption phase. mdpi.com

This hysteresis suggests that a fraction of the sorbed atrazine is resistant to desorption or is released very slowly. scielo.brcore.ac.uk Several mechanisms have been proposed to explain this phenomenon, including:

Irreversible binding: The formation of strong chemical bonds between atrazine and soil components. mdpi.com

Entrapment: The slow diffusion and entrapment of atrazine molecules within the complex matrix of soil organic matter or the interlayer spaces of clay minerals. mdpi.com

Artifacts of the experimental method: Though less likely to be the sole reason, some experimental procedures can contribute to apparent hysteresis.

The degree of hysteresis can be influenced by the soil type and the contact time between the sorbent and atrazine. researchgate.netnih.gov Longer contact times often lead to greater hysteresis, suggesting that the slow diffusion into less accessible sorption sites is a key factor. nih.gov

Bioavailability Assessment of Sorbed this compound to Microbial Degraders

The bioavailability of a pesticide refers to the fraction that is available for uptake and degradation by microorganisms. nih.govfrontiersin.org For this compound, sorption to soil particles is a major factor limiting its bioavailability. frontiersin.orgmdpi.com It is generally assumed that only the atrazine present in the soil solution is readily available for microbial degradation. nih.gov

Therefore, the dynamics of sorption and desorption directly control the concentration of this compound in the aqueous phase and, consequently, its degradation rate. nih.gov Soils with high sorption capacity can effectively sequester atrazine, reducing its immediate bioavailability and protecting it from microbial attack. mdpi.com This can lead to increased persistence of the herbicide in the environment. frontiersin.orgcdc.gov

However, the relationship is not always straightforward. Some studies suggest that certain bacteria may be able to access sorbed atrazine, potentially through the production of biosurfactants or by direct contact with the sorbent surface. nih.gov Nevertheless, the rate of desorption is often the rate-limiting step for the biodegradation of aged atrazine residues in soil. nih.govnih.gov Assessing the bioavailable fraction is therefore crucial for accurately predicting the environmental persistence of this compound and for developing effective bioremediation strategies. nih.govnih.gov

Ecological and Bioremediation Research Utilizing Atrazine 13c4

Assessment of Microbial Community Structure and Function in Atrazine-13C4 Degradation

The use of this compound is central to techniques like DNA Stable Isotope Probing (DNA-SIP), which identifies the specific microorganisms actively consuming the compound. In a DNA-SIP experiment, a microbial community is exposed to this compound. The organisms that metabolize the atrazine (B1667683) incorporate the heavy ¹³C isotope into their own biomass, including their DNA.

Research has identified that only a small fraction of a total soil bacterial community may possess the ability to degrade atrazine. researchgate.net Despite this, the introduction of atrazine can lead to changes in community structure and function. nih.gov Genera such as Streptomyces and Bacillus have been identified as primary consumers of carbon from residues in soil, indicating their potential role as key players in the initial breakdown of complex organic compounds like atrazine. frontiersin.org

Identification of Atrazine-Degrading Genes and Enzymes using this compound as a Substrate

This compound is instrumental in elucidating the specific metabolic pathways and the genes and enzymes responsible for atrazine degradation. As microorganisms break down the labeled atrazine, the ¹³C atoms are distributed among the various metabolic intermediates. By tracking these labeled metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can reconstruct the degradation sequence. acs.org

The primary aerobic degradation pathway for atrazine is well-established and involves a series of enzymatic steps. The key genes encoding these enzymes are often found on plasmids, which facilitates their spread among different bacterial species. pjoes.comnih.gov These genes are highly conserved across diverse genera of bacteria. nih.gov

The most studied degradation pathway involves the sequential action of several key enzymes:

AtzA or TrzN (Atrazine chlorohydrolase) : This enzyme initiates the detoxification process by replacing the chlorine atom on the triazine ring with a hydroxyl group (-OH), converting atrazine to hydroxyatrazine. nih.govnih.govbioline.org.br The trzN gene is widespread among atrazine-degrading bacteria. mdpi.com

AtzB (Hydroxyatrazine ethylaminohydrolase) : This enzyme removes the ethylamino side chain from hydroxyatrazine. nih.gov

AtzC (N-isopropylammelide isopropylaminohydrolase) : This enzyme removes the isopropylamino side chain, resulting in the formation of cyanuric acid. nih.gov

AtzD, AtzE, AtzF (Cyanuric acid degradation pathway) : These enzymes work to open the triazine ring of cyanuric acid and mineralize it into carbon dioxide and ammonia (B1221849). pjoes.comnih.gov

The presence and expression of these genes, such as atzA, atzB, atzC, and trzN, are often used as biomarkers to assess the atrazine degradation potential of a microbial community. nih.govd-nb.inforesearchgate.net Using this compound allows researchers to directly link the presence of these genes to the active breakdown of the herbicide, confirming their functional role in a given environment.

Development and Evaluation of Bioremediation Strategies for this compound Contamination

Bioremediation leverages microbial metabolism to break down pollutants like atrazine into less harmful substances. researchgate.net this compound serves as a critical tracer to measure the effectiveness of these strategies under realistic conditions. The two primary bioremediation approaches are bioaugmentation and biostimulation. nih.govhelsinki.fi

Bioaugmentation involves introducing specialized, pre-cultured microorganisms with known atrazine-degrading capabilities into a contaminated environment. nih.gov This strategy is particularly useful when the native microbial population lacks the ability to efficiently degrade the contaminant.

Numerous bacterial strains have been identified as effective atrazine degraders and are candidates for bioaugmentation. A key challenge is ensuring that the introduced strains can survive and compete with indigenous microorganisms. helsinki.fi

Table 1: Examples of Bacterial Strains Used in Atrazine Bioaugmentation Studies

Strain Name Phylum Key Degrading Genes Degradation Efficiency Reference
Pseudomonas sp. ADP Proteobacteria atzA, atzB, atzC 99% removal of 7.2 µg/g atrazine in 8 days. nih.gov nih.govnih.gov
Arthrobacter sp. ZXY-2 Actinobacteria trzN, atzB, atzC High degradation rate; converts atrazine to cyanuric acid. d-nb.info d-nb.info
Paenarthrobacter ureafaciens ZY Actinobacteria trzN, atzB, atzC Degraded 95.9% of 5 mg/kg atrazine in 7 days. frontiersin.org frontiersin.org
Enterobacter cloacae JS08.Deg01 Proteobacteria trzD Efficiently mineralized atrazine. nih.gov nih.gov

Using ¹³C- or ¹⁴C-labeled atrazine in bioaugmentation studies allows for precise measurement of mineralization (the complete breakdown to CO₂), providing a clear indicator of the success of the introduced strain. biorxiv.org For example, studies have shown that inoculating soil with Pseudomonas sp. ADP can lead to the mineralization of over 50% of the applied labeled atrazine. biorxiv.org

Biostimulation aims to enhance the activity of naturally occurring atrazine-degrading microorganisms by adding nutrients or other amendments to the soil. nih.gov This approach can be more cost-effective and sustainable than bioaugmentation.

Since atrazine is often used by microbes as a nitrogen source, its degradation can be limited by the availability of carbon. nih.gov Adding a simple carbon source, such as citrate (B86180) or succinate, can stimulate the growth and metabolic activity of the native degrading population. nih.govscielo.br

Research has demonstrated that combining biostimulation with bioaugmentation can be particularly effective. For instance, the addition of citrate significantly enhanced the mineralization of atrazine by an introduced Pseudomonas sp. ADP strain, increasing degradation from less than 2% to nearly 80% in just 13 days. nih.govscielo.br In other studies, the combination of bioaugmentation and biostimulation was found to be the most efficient treatment for atrazine removal. helsinki.fi this compound helps quantify this enhancement by tracing the flow of atrazine-derived carbon into microbial biomass and CO₂, confirming that the added nutrients are indeed stimulating the desired degradation pathway.

Bioaugmentation Approaches with Atrazine-Degrading Strains

Influence of this compound on Soil Microbial Diversity and Activity

While this compound is primarily a tool for tracing degradation, the introduction of atrazine itself (labeled or unlabeled) into soil ecosystems can influence microbial communities. The effects can be complex and vary depending on soil type, atrazine concentration, and other environmental factors.

A meta-analysis of multiple studies found that atrazine application can have contradictory effects:

Increase in soil microbial biomass and respiration. nih.govresearchgate.net

The use of this compound in these studies allows researchers to distinguish between the general ecotoxicological effects of the herbicide on the entire microbial community and the specific metabolic activities of the subset of microbes that are actively degrading it.

Modeling and Predictive Studies Incorporating Atrazine 13c4 Data

Parameterization of Environmental Transport and Fate Models with Atrazine-13C4 Data

Environmental models, such as fugacity-based models (e.g., CHEMFRANCE) and air quality models (e.g., CMAQ), simulate the movement and distribution of chemicals in the environment. nih.govnih.gov The accuracy of these models is highly dependent on the quality of their input parameters, which define the chemical's behavior. Data derived from this compound studies provide empirical, high-precision values for some of the most sensitive of these parameters, moving beyond theoretical estimates to ground the models in observed reality.

Key parameters refined using this compound data include degradation rates and sorption coefficients. Isotope dilution assays and tracing studies allow for the precise measurement of how quickly atrazine (B1667683) is degraded under specific environmental conditions, such as in different soil types or under various microbial activities. This is critical because degradation is a primary factor controlling the persistence of atrazine in topsoil. europa.eu Similarly, by tracking the labeled compound, the partitioning between solid (soil/sediment) and liquid (water) phases can be quantified accurately, leading to more reliable soil sorption coefficients (Koc). epa.gov This coefficient is vital for predicting mobility and the potential for leaching into groundwater. epa.govherts.ac.uk

Studies incorporating isotopic data help differentiate between various dissipation processes. For instance, they can distinguish between true microbial degradation, which breaks down the molecule, and sequestration, where the molecule becomes bound to soil particles and is no longer bioavailable. This distinction provides more accurate half-life values for use in persistence models like PERSIST. europa.eu

Table 1: Environmental Model Parameters Refined by this compound Data

ParameterDescriptionRole in ModelingHow this compound Improves Accuracy
Degradation Rate (k) The rate at which atrazine is transformed by biotic or abiotic processes.Determines the chemical's persistence and half-life in a specific environmental compartment.Allows for direct measurement of molecular breakdown, distinguishing true degradation from sorption. frontiersin.org
Sorption Coefficient (Koc) A measure of how atrazine partitions between organic carbon in soil/sediment and water.Predicts the mobility of atrazine in soil and its potential to leach into groundwater. epa.govEnables precise quantification of the amount of atrazine bound to soil colloids versus remaining in the soil solution. scielo.br
Isotope Fractionation Factor (ε) The change in the ratio of heavy to light isotopes (¹³C/¹²C) during a transformation process.Used in advanced models to identify specific degradation pathways and quantify biodegradation in the field. mdpi.comProvides pathway-specific constants that validate the biochemical reactions included in the model. frontiersin.org
Half-life (DT50) The time required for half of the applied atrazine to dissipate from a system.A critical output of persistence models, indicating long-term environmental presence. nih.govnih.govRefines DT50 values by isolating the effects of degradation, preventing overestimation of persistence when sequestration is high. nih.gov

Validation of Degradation and Transformation Models Using Isotopic Tracing Data

Validation is a critical step in model development, ensuring that the model's predictions align with real-world processes. This compound is a powerful tool for this purpose through a technique known as Compound-Specific Isotope Analysis (CSIA). nih.gov CSIA leverages the principle that during a chemical reaction, molecules containing lighter isotopes (like ¹²C) tend to react slightly faster than those with heavier isotopes (like ¹³C). researchgate.net This results in a measurable change, or fractionation, in the isotopic ratio of the remaining atrazine pool.

The magnitude of this isotopic shift, known as the enrichment factor (ε), is often characteristic of a specific degradation pathway (e.g., hydrolysis vs. microbial degradation via atzA or trzN genes). mdpi.com Researchers can conduct laboratory experiments with this compound to determine the specific ε values for different transformation pathways. These empirically determined values serve as benchmarks.

When a degradation model is run, it simulates the formation of various metabolites, such as hydroxyatrazine, desethylatrazine (DEA), and desisopropylatrazine (DIA). frontiersin.orgresearchgate.net By comparing the isotopic signature of the residual atrazine and its transformation products in a field sample to the predictions of the model and the benchmark ε values, scientists can validate whether the model is correctly simulating the dominant degradation processes. mdpi.com For example, a biogeochemical model calibrated with isotope fractionation data from chemostat experiments was able to identify when enzymatic transformation was the rate-limiting step versus when mass transfer across the cell membrane was the limiting factor. frontiersin.org

Table 2: Research Findings on Isotope Fractionation for Model Validation

Isotope SystemObserved Enrichment Factor (ε)Interpretation for Model ValidationSource
Carbon (¹³C/¹²C) -0.5‰ to -5.5‰This range, observed in lab cultivations, provides a boundary for validating if biodegradation is occurring in field samples. mdpi.com
Carbon (¹³C/¹²C) -5.4‰Indicates that enzymatic transformation is the rate-limiting step in degradation. Models should reflect this kinetic constraint. frontiersin.org
Carbon (¹³C/¹²C) -0.45‰Suggests that mass transfer (e.g., across a cell membrane) is the rate-limiting step, not the enzymatic reaction itself. This validates models that include bioavailability limitations. frontiersin.org
Dual Isotope (¹³C/¹²C and ¹⁵N/¹⁴N) εC = -4.6 ± 0.5‰; εN = 1.7 ± 0.1‰A dual-isotope approach provides a more robust fingerprint to confirm a specific degradation pathway within a complex environmental system, increasing confidence in the model's accuracy. mdpi.com

Prediction of this compound Persistence and Mobility in Diverse Environmental Settings

Once an environmental fate model has been accurately parameterized and validated using this compound data, it can be used to make reliable predictions about the compound's behavior in various scenarios. These predictive models are essential for environmental risk assessment and management. biologicaldiversity.orgusda.gov

Persistence Prediction: Long-term studies have shown that atrazine can persist in soil and water for decades, far longer than predicted by short-term experiments. nih.gov Models refined with this compound data can better predict this persistence. By using isotopic data to distinguish between degradation and the formation of non-extractable residues (sequestration), models can provide more realistic predictions of the actual concentration of the parent compound over time. nih.gov For example, a model might predict a longer half-life in clay-rich soils where sorption is high, compared to sandy soils where leaching and microbial contact are greater.

Mobility Prediction: The mobility of atrazine, particularly its potential to leach into groundwater, is a significant environmental concern. scielo.brresearchgate.net Models like those based on the Freundlich equation or finite-difference methods are used to predict this movement. scielo.br this compound data improves these predictions by providing more accurate sorption and desorption coefficients (Kf). scielo.br This allows models to simulate how atrazine will move through different soil horizons under varying conditions, such as fluctuating water tables or different irrigation practices. For instance, a validated model could predict the likelihood of atrazine reaching a certain depth in the soil profile after a specific rainfall event, helping to assess the risk to underlying aquifers.

Table 3: Predicted Behavior of Atrazine in Different Environmental Settings (Based on Refined Models)

Environmental SettingPredicted PersistencePredicted MobilityKey Influencing Factors
Aerobic, high-organic matter topsoil ModerateLowHigh microbial activity enhances degradation; high organic content increases sorption, reducing mobility. epa.govfrontiersin.org
Sandy, low-organic matter soil Low to ModerateHighLimited sorption allows for greater leaching potential; persistence depends on microbial population. epa.gov
Anaerobic saturated zone (groundwater) HighHigh (in dissolved phase)Slower degradation rates under anaerobic conditions lead to greater persistence once in groundwater. researchgate.net
Surface water (rivers, lakes) VariableHigh (transport via flow)Persistence is influenced by photolysis and microbial degradation; mobility is governed by water flow and partitioning to suspended colloids. epa.govenvirocomp.com

Future Research Directions and Methodological Advancements for Atrazine 13c4 Studies

Development of Novel CSIA Approaches for Multi-Isotope Analysis

Compound-Specific Isotope Analysis (CSIA) has proven to be a valuable tool for tracking the degradation of contaminants like atrazine (B1667683). researchgate.net The development of novel CSIA approaches, especially those involving the analysis of multiple isotopes, is a key future research direction. A multi-element isotope approach, such as triple-element CSIA (3D-CSIA), which combines the analysis of carbon (¹³C), nitrogen (¹⁵N), and chlorine (³⁷Cl) isotopes, offers a more robust framework for differentiating between various degradation pathways. researchgate.netacs.org

Research has shown that different degradation mechanisms, such as biotic hydrolysis, oxidative dealkylation, and abiotic hydrolysis, result in distinct isotopic fractionation patterns. acs.orgnih.gov For instance, while carbon and nitrogen isotope data alone may not distinguish between biotic and abiotic hydrolysis, the inclusion of chlorine isotope analysis can provide the necessary differentiation. researchgate.netacs.org Future work should focus on refining these multi-isotope techniques to improve their sensitivity and applicability to a wider range of environmental matrices.

Table 1: Isotope Fractionation (Λ) Values for Different Atrazine Degradation Pathways

Degradation Pathway ΛC–Cl ΛC–N Reference
Abiotic Hydrolysis 7.4 ± 1.9 - acs.org
Biotic Hydrolysis 1.7 ± 0.9 - acs.org
Oxidative Dealkylation 0.6 ± 0.1 - acs.org
Photodegradation (DIR254) - 1.1 ± 0.2 chemrxiv.org
Biodegradation (Rhodococcus sp.) - -2.1 ± 0.3 chemrxiv.org

This table illustrates how different degradation pathways for atrazine can be distinguished by their unique multi-element isotope fractionation patterns. The Λ values represent the ratio of enrichment factors for the respective isotopes.

Integration of Atrazine-13C4 Data with -omics Technologies (Metagenomics, Metaproteomics)

The integration of this compound tracer studies with "-omics" technologies like metagenomics and metaproteomics represents a powerful frontier in environmental science. While CSIA can reveal the extent of degradation, -omics can identify the specific microorganisms and enzymatic pathways responsible for the transformation.

Metagenomics, the study of genetic material recovered directly from environmental samples, can be used to identify the genes involved in atrazine degradation, such as the atzA, atzB, and atzC genes. nih.gov By combining this with this compound, researchers can directly link the presence and expression of these genes in a microbial community to the actual degradation of the herbicide. Metaproteomics, the large-scale study of proteins from environmental samples, can further confirm the presence and activity of the specific enzymes responsible for breaking down atrazine. nih.gov This integrated approach can provide a more complete picture of atrazine's biogeochemical cycling in soil and aquatic ecosystems. nih.gov

Future studies should aim to conduct experiments where soil microcosms or field plots are amended with this compound, followed by parallel analysis of isotopic enrichment in atrazine and its metabolites, and metagenomic/metaproteomic profiling of the microbial community. This will allow for the direct correlation of specific microbial taxa and functional genes with the observed degradation rates and pathways.

Long-Term Field-Scale Tracer Studies with this compound

While laboratory and microcosm studies provide valuable mechanistic insights, long-term, field-scale tracer studies using this compound are crucial for understanding its fate under real-world conditions. Such studies can help to validate the findings from controlled experiments and provide data on the persistence and movement of atrazine and its transformation products over extended periods and larger spatial scales.

Atrazine has been observed to persist in some soils for up to four years. cdc.gov Long-term studies are necessary to accurately determine its half-life in different soil types and under various climatic conditions. These studies can also track the transport of atrazine and its metabolites into groundwater and surface water, providing critical data for risk assessment and the development of effective remediation strategies. The use of this compound allows for the unambiguous tracking of the applied herbicide, distinguishing it from any pre-existing atrazine contamination.

Table 2: Reported Half-lives of Atrazine in Different Environmental Systems

System Half-life Reference
Surface Soils 14 to 109 days cdc.gov
Estuarine Water 3 to 12 days researchgate.net
Estuarine Sediments 15 to 20 days researchgate.net
Agricultural Soils 330 to 385 days researchgate.net
Constructed Wetlands (Aqueous) 16 to 48 days usda.gov

This table summarizes the variability in atrazine's persistence across different environmental compartments, highlighting the need for long-term, field-scale studies to understand its behavior in specific settings.

Research on this compound Transformation in Emerging Environmental Compartments

Research on atrazine has traditionally focused on soil and groundwater. However, there is a growing need to understand its transformation in "emerging" environmental compartments, such as constructed wetlands and the atmosphere. This compound can be a powerful tool in these investigations.

Constructed wetlands are increasingly being used to mitigate pesticide runoff from agricultural areas. usda.gov Studies using this compound can help to elucidate the primary removal mechanisms in these systems, whether it be microbial degradation, plant uptake, or sorption to sediment and organic matter. mdpi.com This knowledge is essential for optimizing the design and operation of constructed wetlands for atrazine removal.

Atmospheric transport and deposition is another important, yet less studied, pathway for the dissemination of atrazine. copernicus.org Atrazine has been detected in rainfall and atmospheric particulate matter far from its application sites. nih.govcore.ac.uk The use of this compound in controlled experiments can help to determine its atmospheric half-life and identify the products of its atmospheric transformation, which may differ from those formed in soil and water. chemrxiv.org

Table 3: Atrazine Concentrations in Atmospheric and Wetland Systems

Environmental Compartment Concentration Range Location/Study Reference
Rainfall (Midwest US) 0.1 to 40 µg/L Iowa, USA cdc.gov
Rainfall (Midwest US) 0.2 to 0.4 µg/L (volume-weighted mean) Midwest, USA core.ac.uk
Air 0.20 to 0.32 µg/m³ - cdc.gov
Constructed Wetland (Inflow) 9.9 ± 3.9 to 30.4 ± 1.1 mg/L - mdpi.com
Constructed Wetland (Outflow) 1.5 ± 0.4 to 4.2 ± 0.6 mg/L - mdpi.com

This table presents data on atrazine levels found in atmospheric deposition and within constructed wetland systems, indicating the relevance of these compartments in the environmental cycle of atrazine.

Q & A

Q. How is Atrazine-¹³C₄ synthesized and characterized to ensure isotopic purity in laboratory settings?

Methodological Answer: Synthesis typically involves substituting natural carbon atoms in atrazine with ¹³C isotopes via controlled reactions (e.g., Pinner reaction or isotopic labeling during precursor synthesis). Isotopic purity is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution analysis is recommended to distinguish ¹³C-labeled atrazine from unlabeled analogs .

Q. What analytical methods are validated for detecting Atrazine-¹³C₄ in environmental matrices like soil or water?

Methodological Answer: EPA-compliant methods (e.g., OPPTS 830.6314) involve solid-phase extraction (SPE) followed by LC-MS/MS with isotopic internal standards. Calibration curves using spiked matrices are critical to account for matrix effects. Cross-validation with gas chromatography (GC-MS) is advised to resolve co-eluting contaminants, as noted in multi-laboratory collaborative studies .

Q. How do researchers control variables in toxicity studies involving Atrazine-¹³C₄ to isolate isotopic effects?

Methodological Answer: Parallel experiments with unlabeled atrazine (e.g., M422) are conducted under identical conditions (pH, temperature, microbial activity). Statistical tools like ANOVA are used to compare degradation rates or metabolic pathways. Controlled batch reactors with sterile matrices minimize confounding biotic/abiotic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on Atrazine-¹³C₄’s ecological impacts, such as conflicting reports on amphibian metamorphosis delays?

Methodological Answer: Apply qualitative meta-analysis frameworks to assess study quality (e.g., exposure duration, dose relevance, and endpoint specificity). Weight-of-evidence approaches, as used in EPA reviews, prioritize studies with robust exposure assessments and mechanistic data. Non-monotonic dose-response relationships should be analyzed using nonlinear regression models .

Q. What strategies optimize the use of Atrazine-¹³C₄ as a tracer in field studies to quantify pesticide transport and degradation?

Methodological Answer: Deploy nested sampling designs with isotopic enrichment factor (ε) calculations to track transformation pathways. Pair ¹³C-labeled atrazine with compound-specific isotope analysis (CSIA) to differentiate biotic degradation (e.g., microbial cleavage) from abiotic processes (hydrolysis). Spatial-temporal modeling integrates isotopic data with hydrological parameters .

Q. How should researchers design experiments to investigate isotopic effects on Atrazine-¹³C₄’s adsorption-desorption kinetics in soil?

Methodological Answer: Use batch equilibrium studies with varying soil organic matter (SOM) content. Isotope ratio monitoring (IRM) coupled with Freundlich isotherms quantifies partition coefficients (Kd). Control for SOM aging effects by pre-equilibrating soils with ¹³C-labeled atrazine for >30 days. Statistical comparisons with unlabeled analogs require paired t-tests adjusted for multiple comparisons .

Q. What methodologies address challenges in quantifying Atrazine-¹³C₄’s sublethal effects on aquatic species, such as altered immune function or hormone levels?

Methodological Answer: Use longitudinal cohort studies with endpoints like leukocyte counts (flow cytometry) and plasma vitellogenin (ELISA). Dose-response models should incorporate benchmark dose (BMD) frameworks to estimate thresholds for endocrine disruption. Confounding factors (e.g., temperature, dissolved oxygen) are minimized via controlled mesocosm systems .

Methodological and Reporting Standards

Q. How should isotopic data for Atrazine-¹³C₄ be documented in lab reports to ensure reproducibility?

Methodological Answer: Follow ACS-style reporting: include raw isotopic abundance (% ¹³C), instrument calibration logs (e.g., MS tuning parameters), and uncertainty margins (e.g., ±0.1% for HRMS). Appendices should contain chromatograms and spectral validation data. Cross-reference with NIST-certified standards for traceability .

Q. What statistical approaches are recommended for analyzing non-monotonic responses in Atrazine-¹³C₄ toxicity studies?

Methodological Answer: Use segmented regression or Bayesian hierarchical models to identify inflection points. Sensitivity analyses (e.g., bootstrapping) validate robustness. Data visualization tools like LOWESS smoothing highlight trends obscured by traditional linear models .

Q. How can researchers integrate Atrazine-¹³C₄ data into ecological risk assessments while addressing variability in exposure scenarios?

Methodological Answer: Probabilistic models (e.g., Monte Carlo simulations) incorporate variability in application rates, half-lives, and species sensitivity distributions (SSDs). Tiered assessments prioritize field-validated data over lab-derived EC50 values. Collaborative databases (e.g., ECOTOX) standardize metadata for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.